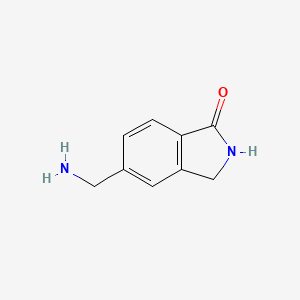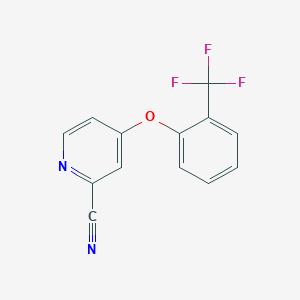![molecular formula C9H6Br2S B1442733 4-溴-2-(溴甲基)苯并[b]噻吩 CAS No. 1312118-04-9](/img/structure/B1442733.png)
4-溴-2-(溴甲基)苯并[b]噻吩
描述
4-Bromo-2-(bromomethyl)benzo[b]thiophene is a useful research compound. Its molecular formula is C9H6Br2S and its molecular weight is 306.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-(bromomethyl)benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(bromomethyl)benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机半导体
4-溴-2-(溴甲基)苯并[b]噻吩: 用于开发有机半导体 。这些材料对于创建柔性电子设备至关重要。噻吩衍生物作为有机场效应晶体管 (OFET) 的构建块,在柔性显示器和传感器的进步中起着关键作用。
药物研究
该化合物在药物化学中起着重要作用。包括4-溴-2-(溴甲基)苯并[b]噻吩在内的噻吩衍生物表现出多种药理特性。 它们被研究用于其作为抗癌、抗炎和抗菌剂的潜力 。噻吩化合物的多功能性允许合成具有提高的功效和减少副作用的新型药物。
缓蚀剂
在工业化学中,噻吩衍生物已知可作为缓蚀剂 。4-溴-2-(溴甲基)苯并[b]噻吩可以掺入涂层或添加剂中以保护金属免受腐蚀,从而延长金属部件在恶劣环境中的使用寿命。
有机发光二极管 (OLED)
噻吩环系统是 OLED 制造中的一个组成部分 。这些二极管由于其高效率和亮度而被用于各种显示和照明应用。溴化噻吩化合物可用于合成在所需波长发射光的复杂分子。
抗血栓形成剂
最近的研究表明,4-溴-2-(溴甲基)苯并[b]噻吩的衍生物已被合成并筛选了它们的抗血栓形成活性 。这种应用对于开发心血管疾病的治疗方法至关重要,在心血管疾病中,防止血凝块的形成至关重要。
介电材料
该化合物已被用于形成用于有机薄膜晶体管的新型潜在介电材料 。这些材料对于电子元件的小型化很重要,并用于各种高性能电子设备。
作用机制
Target of Action
It’s worth noting that thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that it can undergo suzuki-miyaura reactions , a type of cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound and a halide under the influence of a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura reaction it undergoes is a key process in organic chemistry, contributing to the formation of complex organic compounds .
Result of Action
The suzuki-miyaura reaction it undergoes is known to result in the formation of biaryl compounds , which are common structural motifs in pharmaceuticals and agrochemicals .
Action Environment
It’s known that the suzuki-miyaura reaction it undergoes can be influenced by various factors, including the choice of catalyst, the type of organoboron reagent used, and the reaction conditions .
生化分析
Biochemical Properties
4-Bromo-2-(bromomethyl)benzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 4-Bromo-2-(bromomethyl)benzo[b]thiophene to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 4-Bromo-2-(bromomethyl)benzo[b]thiophene can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
At the molecular level, 4-Bromo-2-(bromomethyl)benzo[b]thiophene exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, the compound may inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-(bromomethyl)benzo[b]thiophene is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(bromomethyl)benzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen only within a specific dosage range .
Metabolic Pathways
4-Bromo-2-(bromomethyl)benzo[b]thiophene is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-(bromomethyl)benzo[b]thiophene is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 4-Bromo-2-(bromomethyl)benzo[b]thiophene is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein folding and secretion .
属性
IUPAC Name |
4-bromo-2-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2S/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWFPLYWOOCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)CBr)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264410 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-04-9 | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene, 4-bromo-2-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1442652.png)








![tert-Butyl 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoate](/img/structure/B1442667.png)


![4-[2-(N-BOC-N-Methyl)aminoethyl]phenylboronic acid](/img/structure/B1442671.png)

